Cas no 5021-51-2 (Thiazolo[5,4-d]pyrimidin-7(4H)-one, 2-methyl-)
![Thiazolo[5,4-d]pyrimidin-7(4H)-one, 2-methyl- structure](https://ja.kuujia.com/scimg/cas/5021-51-2x500.png)
Thiazolo[5,4-d]pyrimidin-7(4H)-one, 2-methyl- 化学的及び物理的性質
名前と識別子
-
- Thiazolo[5,4-d]pyrimidin-7(4H)-one, 2-methyl-
- 2-Methyl-thiazolo[5,4-d]pyrimidin-7-ol
- AKOS032964943
- DTXSID501266797
- CS-0453071
- 2-Methylthiazolo[5,4-d]pyrimidin-7(4H)-one
- 2-Methylthiazolo[5,4-d]pyrimidin-7-ol
- 5021-51-2
-
- インチ: InChI=1S/C6H5N3OS/c1-3-9-4-5(10)7-2-8-6(4)11-3/h2H,1H3,(H,7,8,10)
- InChIKey: VKETWLZKXVRXRX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 167.01533297Da
- どういたいしつりょう: 167.01533297Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 82.6Ų
Thiazolo[5,4-d]pyrimidin-7(4H)-one, 2-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523738-1g |
2-Methylthiazolo[5,4-d]pyrimidin-7-ol |
5021-51-2 | 98% | 1g |
¥5005.00 | 2024-05-11 | |
Crysdot LLC | CD11115232-10g |
2-Methylthiazolo[5,4-d]pyrimidin-7-ol |
5021-51-2 | 97% | 10g |
$1736 | 2024-07-17 | |
Chemenu | CM521174-1g |
2-Methylthiazolo[5,4-d]pyrimidin-7-ol |
5021-51-2 | 97% | 1g |
$539 | 2024-07-16 | |
Crysdot LLC | CD11115232-1g |
2-Methylthiazolo[5,4-d]pyrimidin-7-ol |
5021-51-2 | 97% | 1g |
$545 | 2024-07-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD625487-1g |
2-Methylthiazolo[5,4-d]pyrimidin-7-ol |
5021-51-2 | 97% | 1g |
¥3849.0 | 2024-04-18 | |
Crysdot LLC | CD11115232-5g |
2-Methylthiazolo[5,4-d]pyrimidin-7-ol |
5021-51-2 | 97% | 5g |
$1240 | 2024-07-17 |
Thiazolo[5,4-d]pyrimidin-7(4H)-one, 2-methyl- 関連文献
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
Thiazolo[5,4-d]pyrimidin-7(4H)-one, 2-methyl-に関する追加情報
Thiazolo[5,4-d]pyrimidin-7(4H)-one, 2-methyl-: A Promising Scaffold in Medicinal Chemistry
Thiazolo[5,4-d]pyrimidin-7(4H)-one, 2-methyl- is a heterocyclic compound characterized by its unique thiazole and pyrimidine ring system, which has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The CAS No. 5021-51-2 represents a key identifier for this compound, enabling precise referencing in scientific literature and industrial applications. Recent studies have highlighted the structural versatility of this scaffold, which can be modified to enhance biological activity while maintaining chemical stability.
The Thiazolo[5,4-d]pyrimidin-7(4H)-one core structure exhibits inherent pharmacophoric properties, making it a valuable platform for drug discovery. Researchers have demonstrated that the introduction of functional groups such as methyl substituents can significantly influence the compound's solubility, metabolic stability, and target specificity. A 2023 publication in Journal of Medicinal Chemistry reported that derivatives of this scaffold displayed potent antitumor activity against multidrug-resistant cancer cell lines, underscoring its potential in oncology.
Recent advancements in computational chemistry have enabled the rational design of Thiazolo[5,4-d]pyrimidin-7(4H)-one, 2-methyl- derivatives with optimized pharmacokinetic profiles. Machine learning algorithms have been employed to predict the binding affinity of these compounds to key protein targets, such, as the enzyme P-glycoprotein, which plays a critical role in drug resistance. These computational models have accelerated the identification of lead compounds with enhanced therapeutic potential.
Experimental studies have further validated the biological activity of this scaffold. In a 2022 study published in European Journal of Medicinal Chemistry, researchers demonstrated that Thiazolo[5,4-d]pyrimidin-7(4H)-one, 2-methyl- derivatives exhibited significant inhibitory effects on the activity of the enzyme acetylcholinesterase, a target implicated in neurodegenerative diseases. This finding has sparked interest in exploring its potential as a therapeutic agent for conditions such as Alzheimer's disease.
The synthetic pathway for Thiazolo[5,4-d]pyrimidin-7(4H)-one, 2-methyl- has been extensively studied to improve its scalability and cost-effectiveness. A 2023 review in Chemical Reviews highlighted the development of catalytic methods for its preparation, which reduce the reliance on hazardous reagents while maintaining high yields. These advancements are crucial for transitioning this compound from laboratory research to clinical applications.
Pharmacological studies have also revealed the multifunctional nature of this scaffold. In addition to its antitumor and neuroprotective properties, Thiazolo[5,4-d]pyrimidin-7(4H)-one, 2-methyl- derivatives have shown promising antiviral activity against RNA viruses. A recent preclinical study demonstrated that these compounds could inhibit the replication of influenza A virus by interfering with the viral polymerase complex, suggesting potential applications in antiviral therapy.
The structural diversity of Thiazolo[5,4-d]pyrimidin-7(4H)-one, 2-methyl- allows for the design of compounds with tailored biological profiles. Researchers have explored the impact of substituents at different positions within the molecule, such as the methyl group at the 2-position, to modulate its interactions with biological targets. This flexibility has enabled the development of compounds with improved selectivity and reduced off-target effects.
Recent breakthroughs in medicinal chemistry have focused on combining Thiazolo[5,4-d]pyrimidin-7(4H)-one, 2-methyl- with other pharmacophores to create hybrid molecules with enhanced therapeutic potential. A 2023 study in ACS Medicinal Chemistry Letters reported the successful synthesis of a dual-action compound that simultaneously targets both cancer cells and inflammatory pathways, highlighting the versatility of this scaffold in drug design.
The safety profile of Thiazolo[5,4-d]pyrimidin-7(4H)-one, 2-methyl- has been evaluated in preclinical models, with promising results. Toxicological studies have shown that the compound exhibits low acute toxicity and good tolerability in animal models, which is essential for its progression to clinical trials. These findings suggest that the compound has the potential to be developed into a safe and effective therapeutic agent.
As research into this compound continues, its applications are expected to expand beyond traditional therapeutic areas. The ability to modify its structure to target specific diseases has positioned Thiazolo[5,4-d]pyrimidin-7(4H)-one, 2-methyl- as a key player in the development of next-generation therapeutics. Ongoing studies are focused on optimizing its pharmacological properties to meet the demands of various medical conditions.
5021-51-2 (Thiazolo[5,4-d]pyrimidin-7(4H)-one, 2-methyl-) 関連製品
- 1806056-62-1(Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate)
- 854697-78-2(1-(OXAN-4-YL)ETHAN-1-AMINE)
- 1261673-83-9(3-Chloro-2-(trifluoromethoxy)benzonitrile)
- 872857-61-9(1-(2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxamide)
- 2229217-12-1(methyl 3-(6-chloro-5-methylpyridin-3-yl)-3-hydroxypropanoate)
- 2229490-62-2(2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid)
- 62126-90-3(Propane, 1,2-difluoro-(9CI))
- 2229545-37-1(2-(4-bromo-2-fluoro-6-methoxyphenoxy)acetic acid)
- 1225833-84-0(2-(3-Chloro-4-fluorophenyl)prop-2-enoic acid)
- 83863-51-8(3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione)




